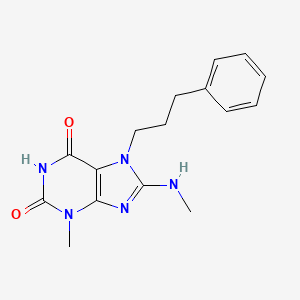

3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Descripción

3-Methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-dione core with specific substitutions at positions 3, 7, and 8. The 8-(methylamino) substituent introduces hydrogen-bonding capabilities, which may influence binding affinity in biological systems . This compound is structurally related to intermediates in linagliptin synthesis, a dipeptidyl peptidase-4 (DPP-4) inhibitor, but diverges in its substitution pattern .

Propiedades

IUPAC Name |

3-methyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18)(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPBZXUEPMRYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.

Aplicaciones Científicas De Investigación

3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparación Con Compuestos Similares

Key Findings :

- Methylamino (target compound) balances polarity and lipophilicity, making it suitable for oral bioavailability .

- Hydroxyethylamino derivatives (e.g., ) show improved aqueous solubility, critical for intravenous formulations.

- Ethylthio substituents () may enhance blood-brain barrier penetration but reduce metabolic stability.

Substituent Variations at Position 7

The 7-(3-phenylpropyl) group distinguishes the target compound from analogs with alternative arylalkyl chains:

Key Findings :

- 3-Phenylpropyl (target compound) provides a balance between hydrophobic interactions and conformational flexibility .

- Phenethyl analogs () exhibit reduced plasma protein binding due to shorter chains.

- Butynyl groups () are critical for cross-coupling reactions in drug development.

Data Tables for Key Physicochemical Properties

Table 3.2. Predicted ADME Properties (Using ChemAxon)

| Compound Name | logP | PSA (Ų) | Solubility (mg/mL) | |

|---|---|---|---|---|

| Target Compound | 2.5 | 85 | 0.12 | |

| 8-(4-Methylpiperazinyl) analog | 1.8 | 105 | 0.45 | |

| 7-(3-Methylbenzyl) derivative | 3.0 | 78 | 0.08 |

Actividad Biológica

3-methyl-8-(methylamino)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical structure and various identifiers, is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C21H27N5O2

- Molecular Weight : 381.48 g/mol

- CAS Number : 6136-37-4

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Stimulant Activity : The compound has been shown to possess CNS stimulant properties, potentially influencing neurotransmitter systems.

- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory pathways, indicating potential use in inflammatory conditions.

- Antitumor Activity : Some studies indicate that purine derivatives can exhibit antitumor effects by interfering with DNA synthesis in cancer cells.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of specific enzymes involved in purine metabolism.

- Modulation of receptor activity related to neurotransmission.

- Interaction with cellular signaling pathways influencing cell proliferation and apoptosis.

Study 1: CNS Stimulation

A study conducted on rodent models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting a stimulant effect on the central nervous system. The study noted a dose-dependent response with higher doses correlating with greater activity levels.

Study 2: Anti-inflammatory Effects

In vitro assays using macrophage cell lines showed that treatment with the compound reduced the production of pro-inflammatory cytokines. This suggests a potential therapeutic application in managing inflammatory diseases.

Study 3: Antitumor Activity

Research published in a peer-reviewed journal indicated that the compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H27N5O2 |

| Molecular Weight | 381.48 g/mol |

| CAS Number | 6136-37-4 |

| CNS Activity | Stimulant |

| Anti-inflammatory Activity | Yes |

| Antitumor Activity | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.